![molecular formula C14H7ClN2 B12620826 9-Chlorobenzo[h]isoquinoline-6-carbonitrile CAS No. 919293-12-2](/img/structure/B12620826.png)
9-Chlorobenzo[h]isoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chlorobenzo[h]isoquinoline-6-carbonitrile: is a chemical compound with the molecular formula C14H7ClN2 . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research and industry .
Preparation Methods
The synthesis of 9-Chlorobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a chlorinated benzene derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
9-Chlorobenzo[h]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group into primary amines using reagents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
9-Chlorobenzo[h]isoquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Chlorobenzo[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
9-Chlorobenzo[h]isoquinoline-6-carbonitrile can be compared with other isoquinoline derivatives, such as:
Benzo[h]isoquinoline: Lacks the chlorine and nitrile groups, leading to different chemical properties and reactivity.
6-Chlorobenzo[h]isoquinoline: Similar structure but without the nitrile group, affecting its biological activity and applications.
9-Bromoisoquinoline-6-carbonitrile: Substitution of chlorine with bromine, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
919293-12-2 |
|---|---|
Molecular Formula |
C14H7ClN2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
9-chlorobenzo[h]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H7ClN2/c15-11-1-2-12-10(7-16)5-9-3-4-17-8-14(9)13(12)6-11/h1-6,8H |
InChI Key |
RYXBNVLWEVJHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


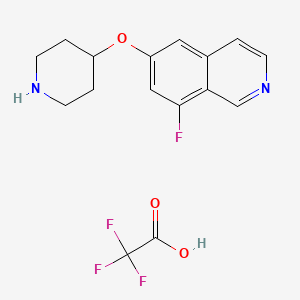
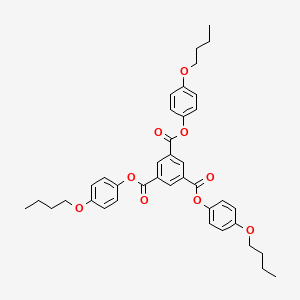
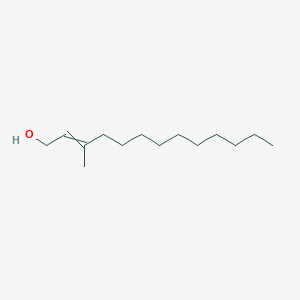
![4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620760.png)
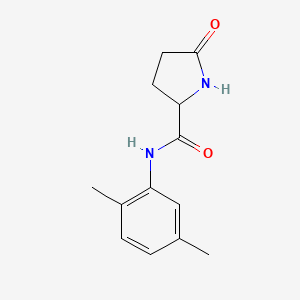
![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![(1R,6S,7S,8R)-7,8-Dichlorobicyclo[4.2.0]oct-3-ene-2,5-diol](/img/structure/B12620774.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)

![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)
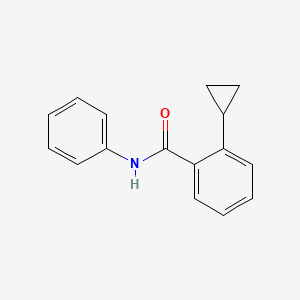
![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)
